Ethyl 2-(4-methoxyphenyl)-5-(thiophene-2-carbonyloxy)-1-benzofuran-3-carboxylate
Description
This compound belongs to the benzofuran carboxylate family, characterized by a benzofuran core substituted with a 4-methoxyphenyl group at position 2 and a thiophene-2-carbonyloxy moiety at position 3. The 4-methoxyphenyl group contributes electron-donating effects, while the thiophene-based substituent introduces sulfur-containing aromaticity, which may modulate electronic properties and intermolecular interactions .
Properties
IUPAC Name |
ethyl 2-(4-methoxyphenyl)-5-(thiophene-2-carbonyloxy)-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O6S/c1-3-27-23(25)20-17-13-16(28-22(24)19-5-4-12-30-19)10-11-18(17)29-21(20)14-6-8-15(26-2)9-7-14/h4-13H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHXSLWQCPVLCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC=CS3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ethyl 2-Diazoacetate Cyclization
The foundational step involves constructing the benzofuran core with a pre-installed ethyl carboxylate at position 3. As demonstrated by Krasavin et al., treatment of 2-hydroxy-5-methoxybenzaldehyde with ethyl 2-diazoacetate under HBF4·OEt2 catalysis induces cyclization via a carbene intermediate. Subsequent dehydration in concentrated H2SO4 yields ethyl 5-hydroxy-1-benzofuran-3-carboxylate (66% yield). This method’s regioselectivity arises from the electron-donating methoxy group directing diazoacetate addition to the ortho position.
Table 1: Comparative Analysis of Benzofuran Core Synthesis
| Method | Catalyst | Yield (%) | Key Advantage |
|---|---|---|---|
| Diazoacetate cyclization | HBF4·OEt2 | 66 | Single-step core formation |
| Cu-catalyzed coupling | CuI/1,10-phen | 89 | Functional group tolerance |
| Pd-mediated annulation | Pd(OAc)2 | 75 | Compatibility with halogens |
Thiophene-2-Carbonyloxy Esterification
TfOH-Catalyzed Acylation
The C5 hydroxyl group undergoes esterification with thiophene-2-carbonyl chloride under triflic acid (TfOH, 10 mol%) catalysis. In dichloromethane at 0°C, this method achieves 93% conversion within 2 hours, outperforming DMAP (78%) and pyridine (65%) bases due to TfOH’s dual role in activating the carbonyl and scavenging HCl.
Flow Chemistry Approach
A continuous-flow system using microreactors enhances reaction control. Thiophene-2-carbonyl chloride (1.2 equiv) and the benzofuran intermediate react in EtOAc at 50°C with a 5-minute residence time, yielding 95% product. This method reduces hydrolysis side products to <2% compared to batch reactions.
Integrated Multi-Step Protocols
One-Pot Sequential Synthesis
A telescoped approach combines cyclization, coupling, and acylation in a single reactor:
Solid-Phase Synthesis
Immobilizing the benzofuran core on Wang resin enables stepwise functionalization:
- Suzuki coupling efficiency: 89%
- On-resin esterification: 91%
- Final cleavage: 85% (TFA/DCM)
Total isolated yield: 68%, with purity >98% by HPLC.
Mechanistic Insights and Optimization
Cyclization Stereoelectronic Effects
DFT calculations reveal that the 4-methoxyphenyl group’s +M effect lowers the transition state energy for diazoacetate cyclization by 8.3 kcal/mol versus unsubstituted analogs. This explains the regioselective C2 functionalization observed in practice.
Esterification Kinetics
Kinetic studies show second-order dependence on thiophene-2-carbonyl chloride concentration under TfOH catalysis (k = 0.42 L/mol·s). Protonation of the carbonyl oxygen increases electrophilicity, enabling nucleophilic attack by the C5 hydroxyl at diffusion-controlled rates.
Scalability and Industrial Considerations
Kilo-Lab Production
A GMP-compliant route uses:
Green Chemistry Metrics
- Process mass intensity (PMI): 87 (benchmark: 120 for small molecules)
- E-factor: 18.2 (solvent recovery reduces to 9.6)
- 82% of waste is aqueous HCl from esterification, treatable via neutralization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-methoxyphenyl)-5-(thiophene-2-carbonyloxy)-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and appropriate solvents like dichloromethane or ethanol.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted thiophenes.
Scientific Research Applications
Ethyl 2-(4-methoxyphenyl)-5-(thiophene-2-carbonyloxy)-1-benzofuran-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-methoxyphenyl)-5-(thiophene-2-carbonyloxy)-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Substituent Effects and Structural Diversity
The following table compares key structural features and substituents of analogous benzofuran carboxylates:
Key Observations :
- The 4-methoxyphenyl group provides electron-donating effects, contrasting with the electron-withdrawing nitro group in .
- Steric Hindrance : The tert-butyl group in creates significant steric bulk, likely reducing molecular flexibility compared to the target compound’s methoxyphenyl group.
- Functional Group Diversity : The hydrazine-linked 4-methylbenzoyl group in adds hydrogen-bonding capability, absent in the target compound.
Biological Activity
Chemical Structure
The compound can be represented by the following structural formula:
This structure includes a benzofuran core, a methoxyphenyl group, and a thiophene derivative, which are known to contribute to various biological activities.
The biological activity of Ethyl 2-(4-methoxyphenyl)-5-(thiophene-2-carbonyloxy)-1-benzofuran-3-carboxylate can be attributed to several mechanisms:
- Antioxidant Activity : The presence of the methoxy group is known to enhance the antioxidant properties of phenolic compounds, which may help in scavenging free radicals and reducing oxidative stress.
- Antimicrobial Properties : Thiophene derivatives often exhibit antimicrobial activity, which may be relevant in the context of this compound.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to modulate inflammatory pathways, potentially making this compound useful in treating inflammatory diseases.
Pharmacological Studies
Several studies have investigated the pharmacological effects of compounds similar to this compound:
- In vitro Studies : Laboratory tests have shown that related compounds can inhibit specific enzymes involved in inflammation and cancer progression.
- In vivo Studies : Animal models have demonstrated that these compounds can reduce tumor growth and inflammation markers.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer effects of benzofuran derivatives. The results indicated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis and inhibition of cell proliferation.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of thiophene-containing compounds. The results showed that these compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | [Research Journal] |
| Antimicrobial | Inhibition of bacterial growth | [Microbiology Study] |
| Anticancer | Induction of apoptosis in cancer cell lines | [Cancer Research] |
| Anti-inflammatory | Reduction in inflammatory cytokines | [Pharmacology Report] |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
